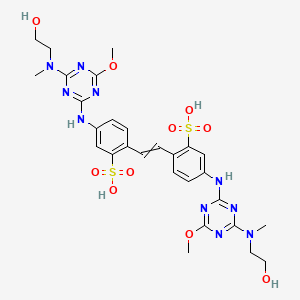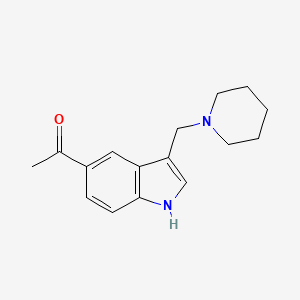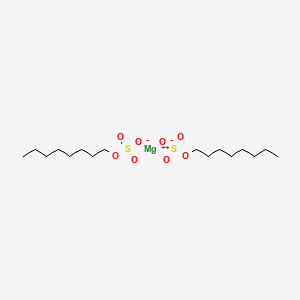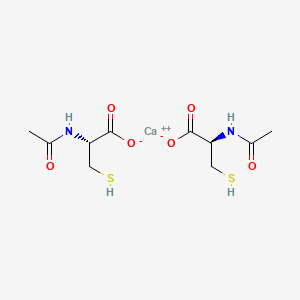
Acetylcysteine calcium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetylcysteine calcium is a compound derived from acetylcysteine, which is an acetylated form of the amino acid cysteine. Acetylcysteine is well-known for its antioxidant properties and its role as a precursor to glutathione, a powerful antioxidant in the body. This compound combines the benefits of acetylcysteine with the added stability and bioavailability provided by calcium.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetylcysteine calcium typically involves the acylation of cysteine hydrochloride monohydrate with anhydride, followed by neutralization with calcium hydroxide. The reaction conditions include:
Acylation Reaction: Cysteine hydrochloride monohydrate is reacted with anhydride in the presence of a base such as sodium hydroxide.
Neutralization: The resulting acetylcysteine is then neutralized with calcium hydroxide to form this compound.
Industrial Production Methods
Industrial production of this compound involves batch processes using standard chemical reactors. The process includes:
Acylation: Conducted in a ceramic reaction kettle.
Cooling and Crystallization: The reaction mixture is cooled to crystallize the product.
Centrifugal Separation: The crystals are separated using a centrifugal machine.
Chemical Reactions Analysis
Types of Reactions
Acetylcysteine calcium undergoes several types of chemical reactions, including:
Oxidation: Acetylcysteine can be oxidized to form disulfides.
Reduction: It can reduce disulfide bonds in proteins, leading to the formation of free thiol groups.
Substitution: Acetylcysteine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) are used.
Substitution: Conditions typically involve mild bases or acids to facilitate the reaction.
Major Products Formed
Oxidation: Disulfides and sulfenic acids.
Reduction: Free thiol groups.
Substitution: Various substituted cysteine derivatives.
Scientific Research Applications
Acetylcysteine calcium has a wide range of applications in scientific research:
Chemistry: Used as a reducing agent and a precursor for synthesizing other compounds.
Biology: Employed in studies involving oxidative stress and redox biology.
Medicine: Investigated for its potential in treating conditions related to oxidative stress, such as chronic obstructive pulmonary disease (COPD) and acetaminophen overdose.
Industry: Utilized in the formulation of pharmaceuticals and dietary supplements.
Mechanism of Action
Acetylcysteine calcium exerts its effects primarily through its antioxidant properties. It acts by:
Increasing Glutathione Levels: Acetylcysteine serves as a precursor to glutathione, enhancing its synthesis.
Reducing Oxidative Stress: It scavenges reactive oxygen species (ROS) and reduces oxidative damage.
Modulating Inflammatory Pathways: Acetylcysteine inhibits the activation of nuclear factor kappa B (NF-κB), reducing the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
N-Acetylcysteine: The parent compound, known for its antioxidant and mucolytic properties.
Cysteine: The non-acetylated form, which is less stable and less bioavailable.
Methionine: Another sulfur-containing amino acid with antioxidant properties.
Uniqueness
Acetylcysteine calcium is unique due to its enhanced stability and bioavailability compared to acetylcysteine. The addition of calcium not only improves its pharmacokinetic profile but also provides additional health benefits associated with calcium supplementation .
Properties
CAS No. |
7546-23-8 |
|---|---|
Molecular Formula |
C10H16CaN2O6S2 |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
calcium;(2R)-2-acetamido-3-sulfanylpropanoate |
InChI |
InChI=1S/2C5H9NO3S.Ca/c2*1-3(7)6-4(2-10)5(8)9;/h2*4,10H,2H2,1H3,(H,6,7)(H,8,9);/q;;+2/p-2/t2*4-;/m00./s1 |
InChI Key |
JTCRUDPZQHUMDE-SCGRZTRASA-L |
Isomeric SMILES |
CC(=O)N[C@@H](CS)C(=O)[O-].CC(=O)N[C@@H](CS)C(=O)[O-].[Ca+2] |
Canonical SMILES |
CC(=O)NC(CS)C(=O)[O-].CC(=O)NC(CS)C(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


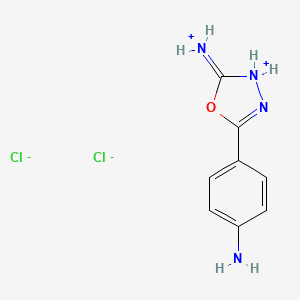
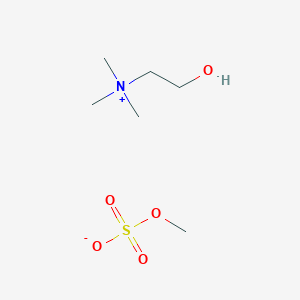
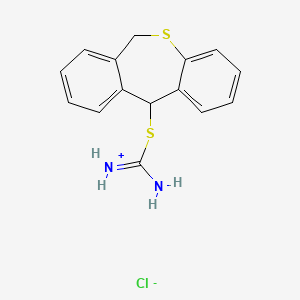

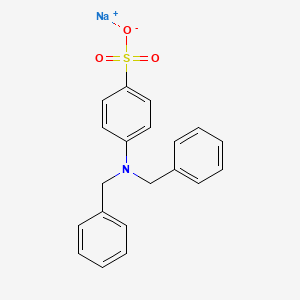
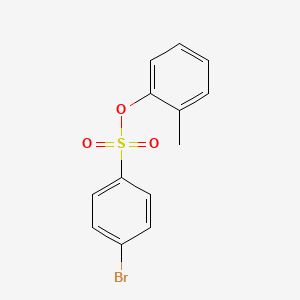
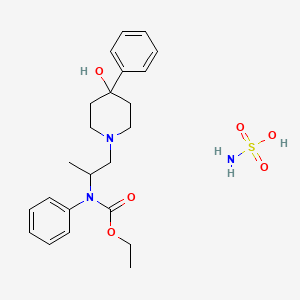
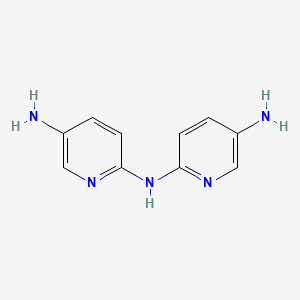
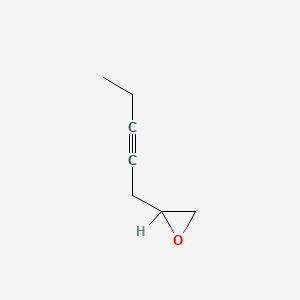
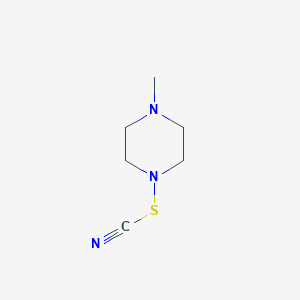
![5-Methyl-4-{[(e)-phenylmethylidene]amino}-2-(propan-2-yl)phenol](/img/structure/B13763321.png)
